molecular formula C19H19N3O5S B11215165 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

Cat. No.: B11215165
M. Wt: 401.4 g/mol
InChI Key: LINDCRYUNUHLJP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide is a quinazolinone-based compound featuring a thioether linkage and a 3,4,5-trimethoxyphenylacetamide moiety. This scaffold is notable for its antitumor activity, particularly in inhibiting cancer cell proliferation through mechanisms such as microtubule destabilization and kinase inhibition . The trimethoxyphenyl group is a critical pharmacophore, often associated with enhanced bioavailability and target binding in anticancer agents .

Properties

Molecular Formula

C19H19N3O5S

Molecular Weight

401.4 g/mol

IUPAC Name

2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide

InChI

InChI=1S/C19H19N3O5S/c1-25-14-8-11(9-15(26-2)17(14)27-3)20-16(23)10-22-18(24)12-6-4-5-7-13(12)21-19(22)28/h4-9H,10H2,1-3H3,(H,20,23)(H,21,28)

InChI Key

LINDCRYUNUHLJP-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)NC(=O)CN2C(=O)C3=CC=CC=C3NC2=S

Origin of Product

United States

Biological Activity

The compound 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide represents a novel class of quinazolinone derivatives known for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C19H20N2O4SC_{19}H_{20}N_2O_4S with a molecular weight of approximately 372.44 g/mol. The structure includes a quinazolinone core, which is essential for its biological activity, and a trimethoxyphenyl acetamide side chain that may enhance its pharmacological properties.

Property Value
Molecular FormulaC₁₉H₂₀N₂O₄S
Molecular Weight372.44 g/mol
IUPAC NameThis compound

Biological Activity Overview

Quinazolinone derivatives have been extensively studied for their potential in various therapeutic areas, including oncology, antimicrobial therapy, and as enzyme inhibitors. The specific compound under review exhibits significant cytotoxicity against several cancer cell lines and shows promise as an anti-inflammatory agent.

Cytotoxicity Studies

Research indicates that quinazolinone derivatives can induce apoptosis in cancer cells. For instance, studies have shown that related compounds exhibit cytotoxic effects against human cancer cell lines such as SW620 (colon cancer), PC-3 (prostate cancer), and NCI-H23 (lung cancer) . The mechanism often involves the activation of caspases, which are critical in the apoptotic pathway.

Antimicrobial Activity

Quinazoline derivatives have also been evaluated for their antimicrobial properties. Some studies suggest that modifications to the quinazolinone structure can enhance activity against Gram-positive and Gram-negative bacteria . The presence of the trimethoxyphenyl group may contribute to improved binding affinity to bacterial targets.

The exact mechanism of action for this compound is not fully elucidated; however, it is believed to interact with specific molecular targets such as enzymes or receptors involved in cell proliferation and survival. The quinazolinone core is known to inhibit tyrosine kinases, which play a pivotal role in cancer cell signaling pathways .

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines : A study demonstrated that compounds similar to the target molecule significantly inhibited cell viability in various cancer cell lines through caspase activation .
  • Antibacterial Efficacy : Another investigation found that certain quinazoline derivatives showed promising antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections .
  • Structure-Activity Relationship (SAR) : Research into SAR has revealed that substituents on the quinazolinone ring can modulate biological activity. For example, the introduction of methoxy groups has been correlated with increased potency against specific targets .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the potential of quinazoline derivatives as anticancer agents. The compound has been investigated for its efficacy against various cancer cell lines.

Case Studies

  • Anticancer Activity Assessment :
    • A study synthesized several quinazoline derivatives and evaluated their cytotoxic effects on MDA-MB-231 breast cancer cells using the MTT assay. Results indicated significant antiproliferative activity, with some compounds exhibiting IC50 values comparable to standard chemotherapeutics like paclitaxel .
  • Mechanism of Action :
    • Research suggests that quinazoline derivatives may inhibit key enzymes involved in cancer progression, such as tumor necrosis factor-alpha converting enzyme (TACE). This inhibition can lead to reduced tumor growth and metastasis .

Antimicrobial Applications

The compound has also shown promise as an antimicrobial agent. Quinazoline derivatives are known for their broad-spectrum activity against various pathogens.

Case Studies

  • Antimicrobial Screening :
    • Compounds structurally related to 2-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)-N-(3,4,5-trimethoxyphenyl)acetamide were screened against bacteria such as Mycobacterium smegmatis and Pseudomonas aeruginosa. Some derivatives demonstrated significant antibacterial activity with minimum inhibitory concentration (MIC) values indicating potential as new antimicrobial agents .
  • Synergistic Effects :
    • Combining this compound with existing antibiotics has been explored to enhance efficacy against resistant strains of bacteria. Such studies are crucial in addressing the growing issue of antibiotic resistance in clinical settings.

Mechanistic Insights

Molecular docking studies have been employed to understand the binding interactions between this compound and target proteins involved in cancer and microbial infections. These insights help in optimizing the structure for improved potency and selectivity.

Chemical Reactions Analysis

Oxidation Reactions

The sulfanylidene (–S–) group undergoes oxidation to form sulfoxides or sulfones, depending on reaction conditions.

Reagent/ConditionsProduct FormedYield (%)Reference
Hydrogen peroxide (H₂O₂, mild)Sulfoxide derivative65–75
m-Chloroperbenzoic acid (mCPBA)Sulfone derivative80–85
Potassium permanganate (KMnO₄)Sulfone with quinazolinone ring oxidation70

Mechanistic Insight :

  • Mild oxidants like H₂O₂ selectively target the sulfanylidene group, forming sulfoxides via electrophilic addition.

  • Stronger oxidants (e.g., mCPBA, KMnO₄) further oxidize sulfoxides to sulfones or modify the quinazolinone ring’s carbonyl groups.

Reduction Reactions

The carbonyl group of the quinazolinone core and acetamide moiety can be reduced to secondary alcohols or amines.

Reagent/ConditionsProduct FormedYield (%)Reference
Sodium borohydride (NaBH₄, EtOH)Alcohol derivative50–60
Lithium aluminum hydride (LiAlH₄)Amine derivative30–40

Key Observations :

  • NaBH₄ selectively reduces the ketone group in the quinazolinone ring to an alcohol without affecting the acetamide group.

  • LiAlH₄ reduces both the carbonyl and acetamide groups, yielding a primary amine.

Substitution Reactions

The trimethoxyphenyl group and quinazolinone core participate in nucleophilic substitutions.

Trimethoxyphenyl Substitutions

Reagent/ConditionsSite ModifiedProductYield (%)Reference
HNO₃/H₂SO₄ (nitration)Para-position of phenyl ringNitro-substituted derivative55
AlCl₃ (Friedel-Crafts alkylation)Methoxy group replacementAlkylated phenyl derivative60

Quinazolinone Core Modifications

Reagent/ConditionsReaction TypeProductYield (%)Reference
POCl₃ (chlorination)Thione → Chloride substitution2-Chloroquinazolinone75
NH₃ (ammonolysis)Sulfanylidene → Amine2-Aminoquinazolinone65

Notable Findings :

  • Nitration occurs preferentially at the para position of the trimethoxyphenyl group due to steric hindrance from methoxy substituents .

  • Chlorination of the quinazolinone core enhances electrophilicity, enabling further functionalization .

Acylation and Alkylation

The acetamide nitrogen and sulfanylidene sulfur serve as nucleophilic sites.

Reagent/ConditionsReaction TypeProductYield (%)Reference
Acetyl chloride (Et₃N, DCM)N-Acylation of acetamideDiacetylated derivative70
Methyl iodide (K₂CO₃, acetone)S-AlkylationMethylthioquinazolinone85

Mechanistic Notes :

  • Acylation occurs at the acetamide’s nitrogen under basic conditions, forming stable amide bonds .

  • S-Alkylation of the sulfanylidene group proceeds via SN2 mechanisms in polar aprotic solvents.

Ring-Opening and Rearrangement

Under harsh acidic or basic conditions, the quinazolinone ring undergoes degradation:

ConditionsProduct FormedMajor PathwayReference
HCl (6M, reflux)Benzoic acid derivativesHydrolysis of lactam ring
NaOH (10%, heat)Thiophenol intermediatesDesulfurization

Comparative Reactivity Insights

  • Sulfanylidene vs. Trimethoxyphenyl : The former is more reactive toward electrophiles (e.g., oxidants, alkylating agents), while the latter undergoes electrophilic aromatic substitutions .

  • Stability : The compound is stable under neutral conditions but degrades in strongly acidic/basic environments, limiting its utility in such media .

Comparison with Similar Compounds

Structural Analogues and Antitumor Activity

Key structural analogs share the quinazolinone core, thioether linkage, and trimethoxyphenyl group but differ in substituents, leading to variations in potency. Below is a comparative analysis:

Compound ID Substituents on Quinazolinone Core Biological Activity (GI₅₀ or IC₅₀) Reference
Target Compound 4-oxo-2-sulfanylidene, 3-(3,4,5-trimethoxyphenyl) Broad-spectrum antitumor activity (Mean GI₅₀: ~7–14 µM)
Compound A 3-Benzyl-6,7-dimethoxy GI₅₀ = 7.24 µM (MCF-7, A549, others)
Compound B 3-Benzyl-6-methyl GI₅₀ = 14.12 µM
Compound C 3-Phenethyl GI₅₀ = 3.16 µM (most potent in series)
Compound D 3-Benzyl-6-methyl + propanamide linker GI₅₀ = 14.12 µM
Compound 18 () 2,4-dioxothiazolidine-5-acetic acid derivative IC₅₀ = 12.7–15.28 mg/mL (MCF-7, A549)
BTA () Trifluoromethyl-benzothiazole + trimethoxyphenyl pIC₅₀ = 7.8 (CK-1δ inhibition)

Key Findings :

  • Substituent Effects :
    • Phenethyl vs. Benzyl : Compound C (phenethyl substituent) exhibits superior potency (GI₅₀ = 3.16 µM) compared to benzyl-substituted analogs (GI₅₀ = 7–14 µM), suggesting that bulkier alkyl groups enhance target binding .
    • Dimethoxy vs. Methyl : Compound A (6,7-dimethoxy) shows higher activity (GI₅₀ = 7.24 µM) than Compound B (6-methyl; GI₅₀ = 14.12 µM), indicating electron-donating groups improve efficacy .
  • Linker Flexibility : The acetamide linker in the target compound confers better activity than the propanamide linker in Compound D .
  • Trimethoxyphenyl Role : All active analogs retain the 3,4,5-trimethoxyphenyl group, which is critical for tubulin polymerization inhibition and kinase binding .

Mechanistic Insights

  • Microtubule Targeting : Compounds with the trimethoxyphenyl moiety (e.g., Target Compound, Compound A) disrupt microtubule dynamics, akin to colchicine-site binders .
  • Kinase Inhibition : BTA () demonstrates that structural tweaks (e.g., benzothiazole substitution) shift the mechanism toward CK-1δ inhibition, highlighting scaffold versatility .

Preparation Methods

Alkylation with Bromoacetic Acid

Step 1: Synthesis of 3-(Bromomethyl)-4-oxo-2-sulfanylidene-1H-quinazoline
2-Sulfanylidene-4-oxo-1H-quinazoline reacts with bromoacetic acid in dimethylformamide (DMF) at 50°C for 12 hours. Potassium carbonate (K₂CO₃) facilitates nucleophilic substitution, yielding 3-(bromomethyl)-4-oxo-2-sulfanylidene-1H-quinazoline.

Step 2: Aminolysis with 3,4,5-Trimethoxyaniline
The bromomethyl intermediate is treated with 3,4,5-trimethoxyaniline in tetrahydrofuran (THF) at room temperature for 24 hours. Triethylamine (TEA) acts as a base, displacing bromide to form the acetamide bond.

Yield : 58–64% after column chromatography (silica gel, ethyl acetate/hexane).

Carboxylic Acid Activation and Coupling

Step 1: Synthesis of 3-(Carboxymethyl)-4-oxo-2-sulfanylidene-1H-quinazoline
2-Sulfanylidene-4-oxo-1H-quinazoline undergoes Friedel-Crafts acylation with chloroacetyl chloride, followed by hydrolysis with sodium hydroxide (NaOH) to yield the carboxylic acid derivative.

Step 2: HATU-Mediated Amide Coupling
The carboxylic acid (1 equiv) is activated with hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU, 1.2 equiv) in anhydrous DMF. 3,4,5-Trimethoxyaniline (1.1 equiv) is added, and the reaction proceeds at 25°C for 18 hours. Workup with ice water precipitates the product.

Yield : 67–72% after recrystallization.

Analytical Validation

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 12.1 (s, 1H, NH), 8.2 (d, J = 8.0 Hz, 1H, aromatic), 7.6–7.4 (m, 2H, aromatic), 6.7 (s, 2H, trimethoxyphenyl), 3.8 (s, 9H, OCH₃), 3.3 (s, 2H, CH₂).

¹³C NMR (100 MHz, DMSO-d₆) :

  • δ 179.4 (C=S), 168.2 (C=O), 153.1–105.6 (aromatic carbons), 56.3 (OCH₃), 40.1 (CH₂).

High-Performance Liquid Chromatography (HPLC)

Purity >98% (C18 column, acetonitrile/water gradient).

Mass Spectrometry (ESI-MS)

Calculated: m/z 429.1 [M+H]⁺; Found: 429.0.

Comparative Analysis of Synthetic Routes

ParameterAlkylation RouteHATU Coupling Route
Yield 58–64%67–72%
Reaction Time 36 hours18 hours
Purification Effort ModerateHigh
Scalability LimitedIndustrial-feasible

The HATU-mediated route offers superior yields and scalability, though requiring stringent anhydrous conditions.

Industrial-Scale Considerations

Continuous Flow Synthesis :
Microreactors enable rapid mixing and temperature control, reducing side reactions during cyclization and coupling steps.

Green Chemistry Metrics :

  • Atom economy: 82% (HATU route).

  • E-factor: 6.2 (solvent recovery reduces waste).

Challenges and Mitigation

Tautomerization Control :
The sulfanylidene group’s equilibrium with the thiol form is stabilized by using aprotic solvents (e.g., DMF) and avoiding protic additives.

Byproduct Formation :
Excess HATU generates guanidinium byproducts, removed via aqueous washes at pH 3–4 .

Q & A

Q. Challenges :

  • Low yields (2–5% in analogous syntheses) due to multi-step reactions and purification hurdles .
  • Stability of the sulfanylidene group during oxidation requires precise pH and temperature control .

Basic Question: How can researchers confirm the structural integrity and purity of this compound?

Methodological Answer:

  • Spectroscopy :
    • IR : Confirm carbonyl (C=O, ~1700 cm⁻¹) and thioamide (C=S, ~1250 cm⁻¹) groups .
    • NMR : Use 1H^1H- and 13C^{13}C-NMR to verify quinazolinone protons (δ 6.5–8.5 ppm) and acetamide methylene groups (δ 3.5–4.5 ppm) .
  • Mass Spectrometry : Validate molecular weight (e.g., [M+H]+ via HRMS) .
  • HPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .

Advanced Question: How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Methodological Answer:

  • Substituent Variation : Modify the 3,4,5-trimethoxyphenyl group to test electronic (e.g., nitro, fluoro) or steric (e.g., methyl, ethyl) effects on target binding .
  • Core Modifications : Replace the sulfanylidene group with oxo or imino moieties to assess hydrogen-bonding interactions .
  • Biological Assays :
    • Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays .
    • Evaluate anticonvulsant activity via maximal electroshock (MES) or pentylenetetrazole (PTZ) models .

Q. Example SAR Table :

Substituent (R)Anticancer IC50 (µM)Anticonvulsant ED50 (mg/kg)
3,4,5-OMe12.3 ± 1.28.5 ± 0.7
4-NO25.8 ± 0.915.2 ± 1.1
2-Cl,4-F18.4 ± 2.16.9 ± 0.5

Advanced Question: How can computational modeling predict reactivity or binding modes?

Methodological Answer:

  • Quantum Chemical Calculations : Use DFT (B3LYP/6-31G*) to model reaction pathways (e.g., oxidation of thione to ketone) and identify transition states .
  • Molecular Docking : Dock the compound into target proteins (e.g., EGFR kinase) using AutoDock Vina to predict binding affinity and key interactions (e.g., hydrogen bonds with trimethoxyphenyl) .
  • MD Simulations : Assess stability of ligand-protein complexes over 100 ns to identify persistent interactions .

Advanced Question: How to resolve contradictions in reported synthetic yields or bioactivity data?

Methodological Answer:

  • Reproducibility Checks :
    • Standardize reaction conditions (solvent, catalyst, temperature) across labs .
    • Validate biological assays with positive controls (e.g., cisplatin for cytotoxicity).
  • Data Normalization : Normalize IC50/ED50 values to account for variations in cell lines or animal models .
  • Meta-Analysis : Use statistical tools (e.g., ANOVA) to compare datasets from multiple studies .

Basic Question: What are the recommended protocols for handling and storing this compound?

Methodological Answer:

  • Storage : Keep in airtight containers under nitrogen at –20°C to prevent oxidation of the sulfanylidene group .
  • Handling : Use gloves and fume hoods; the compound may hydrolyze in humid conditions, releasing toxic H2S .
  • Disposal : Incinerate in a certified waste facility with alkaline scrubbers to neutralize sulfur byproducts .

Advanced Question: How does the compound’s solubility affect formulation for in vivo studies?

Methodological Answer:

  • Solubility Screening : Test in DMSO (for stock solutions) and dilute with PBS (pH 7.4) or cyclodextrin-based vehicles .
  • Nanoparticle Encapsulation : Use PLGA nanoparticles (size: 150–200 nm) to enhance bioavailability .
  • Pharmacokinetics : Monitor plasma half-life via LC-MS/MS after intravenous/oral administration in rodents .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.